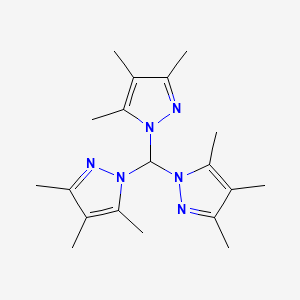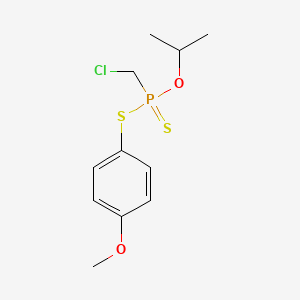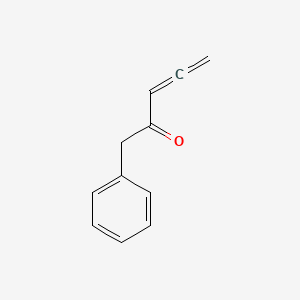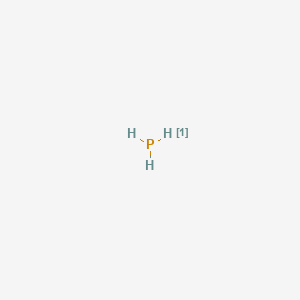![molecular formula C14H14ClN5O4 B14706278 Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate CAS No. 21271-60-3](/img/structure/B14706278.png)
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a nitro group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The p-chloroanilino group is then added via a substitution reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Nitration: Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: Reacting the intermediate with p-chloroaniline under controlled conditions.
Esterification: Using ethanol and an acid catalyst to form the ethyl ester.
化学反応の分析
Types of Reactions
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: Another ethyl ester with an amino group, used as a local anesthetic.
4-Chloroaniline: A simpler compound with a chloro and amino group, used in the synthesis of dyes and pigments.
2-Amino-4-chlorophenol: Contains both amino and chloro groups, used in the synthesis of pharmaceuticals.
Uniqueness
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the nitro group and the pyridine ring distinguishes it from simpler compounds and contributes to its unique chemical and biological properties.
特性
CAS番号 |
21271-60-3 |
|---|---|
分子式 |
C14H14ClN5O4 |
分子量 |
351.74 g/mol |
IUPAC名 |
ethyl N-[6-amino-4-(4-chloroanilino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H14ClN5O4/c1-2-24-14(21)19-11-7-10(12(20(22)23)13(16)18-11)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H4,16,17,18,19,21) |
InChIキー |
AQJCXYDHXZXWPY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)



![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

